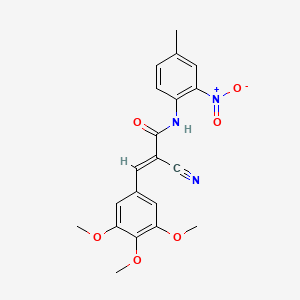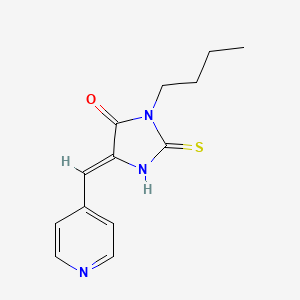
(5Z)-3-butyl-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that features a unique combination of a pyridine ring and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of a butyl-substituted imidazole derivative with a pyridine aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to a dihydroimidazole using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Nitrated or halogenated pyridine derivatives
Aplicaciones Científicas De Investigación
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-OXODIHYDRO-1H-IMIDAZOL-4-ONE: Similar structure but with an oxo group instead of a thioxo group.
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-IMINO-1H-IMIDAZOL-4-ONE: Similar structure but with an imino group instead of a thioxo group.
Uniqueness
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to the presence of both a thioxo group and a pyridine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15N3OS |
|---|---|
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
(5Z)-3-butyl-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H15N3OS/c1-2-3-8-16-12(17)11(15-13(16)18)9-10-4-6-14-7-5-10/h4-7,9H,2-3,8H2,1H3,(H,15,18)/b11-9- |
Clave InChI |
DJKRWPJWWQDVFV-LUAWRHEFSA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C/C2=CC=NC=C2)/NC1=S |
SMILES canónico |
CCCCN1C(=O)C(=CC2=CC=NC=C2)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{(1E)-2-cyano-3-[(4-methyl-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10892239.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B10892240.png)
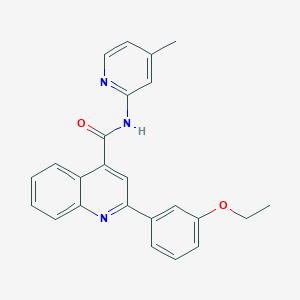
![5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10892249.png)
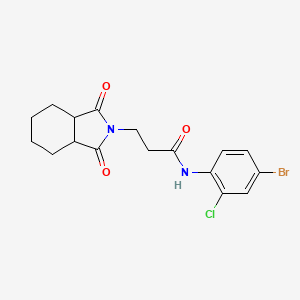
![11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10892269.png)
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-phenoxyphenyl)methylidene]propanohydrazide](/img/structure/B10892273.png)
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892282.png)
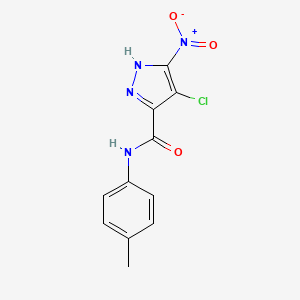
![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
![N'-((E)-{4-[(E)-(2-Benzoylhydrazono)methyl]phenyl}methylidene)benzohydrazide](/img/structure/B10892305.png)

